molecular formula C18H20N4O B2860748 (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile CAS No. 303127-02-8

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

Cat. No.: B2860748
CAS No.: 303127-02-8
M. Wt: 308.385
InChI Key: XBLZLVAXUGTOMB-NTCAYCPXSA-N
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Description

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a complex organic molecule that incorporates a triazoloazepine core. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole moiety is significant as compounds containing this structure have been reported to exhibit a wide range of bioactivities including:

  • Antibacterial : Inhibiting bacterial growth through interference with bacterial enzymes.
  • Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that triazole derivatives show significant antimicrobial properties. A study highlighted that certain triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar antimicrobial efficacy due to its structural similarities.

Anticancer Activity

In vitro studies have shown that compounds with a similar triazoloazepine structure can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, chalcone analogues with methoxy groups demonstrated significant anticancer activity by affecting the expression levels of pro-apoptotic genes like Bax and anti-apoptotic genes such as Bcl2 . These findings suggest that this compound could also exhibit similar effects.

Comparative Analysis of Biological Activities

Compound TypeActivityMIC/EC50 ValuesReference
Triazole DerivativesAntibacterial0.125 - 8 μg/mL
Chalcone AnaloguesAnticancerEC50: 7.2 μg/mL against Xanthomonas oryzae
Triazolo CompoundsAntifungalModerate activity against various strains

Case Studies

  • Study on Antimicrobial Efficacy :
    A synthesis study reported the antimicrobial efficacy of synthesized triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated moderate activity comparable to standard antibiotics .
  • Evaluation of Anticancer Properties :
    Research on similar triazolo compounds demonstrated their ability to induce apoptosis in breast cancer cells through caspase activation assays. The compounds significantly upregulated pro-apoptotic markers while downregulating anti-apoptotic markers .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-23-16-9-7-14(8-10-16)12-15(13-19)18-21-20-17-6-4-3-5-11-22(17)18/h7-10,12H,2-6,11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLZLVAXUGTOMB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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